

# Application Notes and Protocols for 4-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

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These application notes provide a comprehensive overview of the use of 4-nitrophenylacetic acid as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

## Introduction

4-Nitrophenylacetic acid (CAS No. 104-03-0) is an organic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates.<sup>[1][2][3]</sup> Its chemical structure, featuring a phenylacetic acid backbone with a nitro group at the para position, makes it a valuable precursor for numerous therapeutic agents.<sup>[4][5]</sup> This compound is typically a beige to yellow crystalline powder and is utilized in the production of penicillins, local anesthetics, and potential angiogenesis inhibitors.<sup>[3][4][6]</sup>

## Applications in Pharmaceutical Intermediate Synthesis

The primary application of 4-nitrophenylacetic acid in pharmaceutical synthesis is its conversion to other key intermediates, most notably 4-aminophenylacetic acid.

## Synthesis of 4-Aminophenylacetic Acid

The reduction of the nitro group in 4-nitrophenylacetic acid to an amine group yields 4-aminophenylacetic acid. This transformation is a pivotal step in the synthesis of various pharmaceuticals. A common method for this reduction is catalytic hydrogenation.[7]

## Synthesis of Penicillin Precursors

4-Nitrophenylacetic acid is also used as a precursor in the manufacturing of certain types of penicillin.[4][6]

## Synthesis of Potential Angiogenesis Inhibitors

Research has shown that 4-nitrophenylacetic acid can be used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are compounds that may act as angiogenesis inhibitors.[4]

## Synthesis of Local Anesthetics

This compound also finds application in the creation of local anesthetics, highlighting its broad utility in drug development.[3][4][6]

## Quantitative Data

### Physicochemical Properties of 4-Nitrophenylacetic Acid

Property	Value	Reference
CAS Number	104-03-0	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[5][8]
Molecular Weight	181.15 g/mol	[5][8]
Appearance	Beige to yellow crystalline powder	[4][9]
Melting Point	151-152 °C	[10]
Purity	>98.0% (HPLC)	[4]

## Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

Parameter	Value	Reference
Starting Material	4-Nitrophenylacetic acid	<a href="#">[7]</a> <a href="#">[11]</a>
Reducing Agent	Skeletal Nickel (Raney Nickel)	<a href="#">[7]</a>
Solvent	Ethanol	<a href="#">[7]</a>
Temperature	90-100 °C	<a href="#">[7]</a>
Pressure	0.7-1.2 MPa	<a href="#">[7]</a>
Reaction Time	2-3 hours	<a href="#">[7]</a>
Yield	83-84%	<a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

This protocol is based on the hydrolysis of p-nitrobenzyl cyanide.[\[10\]](#)

Materials:

- p-Nitrobenzyl cyanide
- Concentrated sulfuric acid (sp. gr. 1.84)
- Water
- 1-L round-bottomed flask
- Reflux condenser
- Asbestos board
- Filtration apparatus

**Procedure:**

- In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
- Prepare a solution of 300 cc (5.4 moles) of concentrated sulfuric acid in 280 cc of water.
- Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.
- Use the remaining acid solution to wash down any solid adhering to the flask walls.
- Attach a reflux condenser and place the flask over a 10-cm hole in a large sheet of asbestos board.
- Heat the mixture until it boils and continue boiling for fifteen minutes.
- Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.
- Filter the solution and wash the precipitate with ice water.
- Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly.
- Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will separate as pale yellow needles.
- Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).

## Protocol 2: Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

This protocol describes the reduction of 4-nitrophenylacetic acid using hydrogen sulfide in an aqueous ammonia solution.[\[11\]](#)

**Materials:**

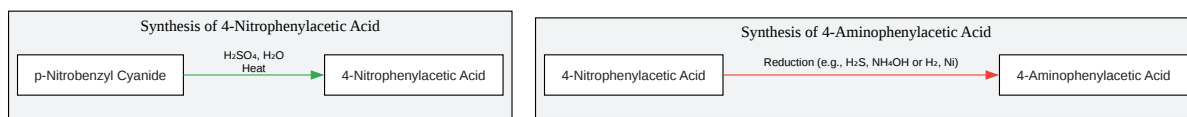
- 4-Nitrophenylacetic acid
- 6 N aqueous ammonia (sp. gr. about 0.95)

- Hydrogen sulfide
- Glacial acetic acid
- 1500-cc flask
- Ice bath
- Filtration apparatus

Procedure:

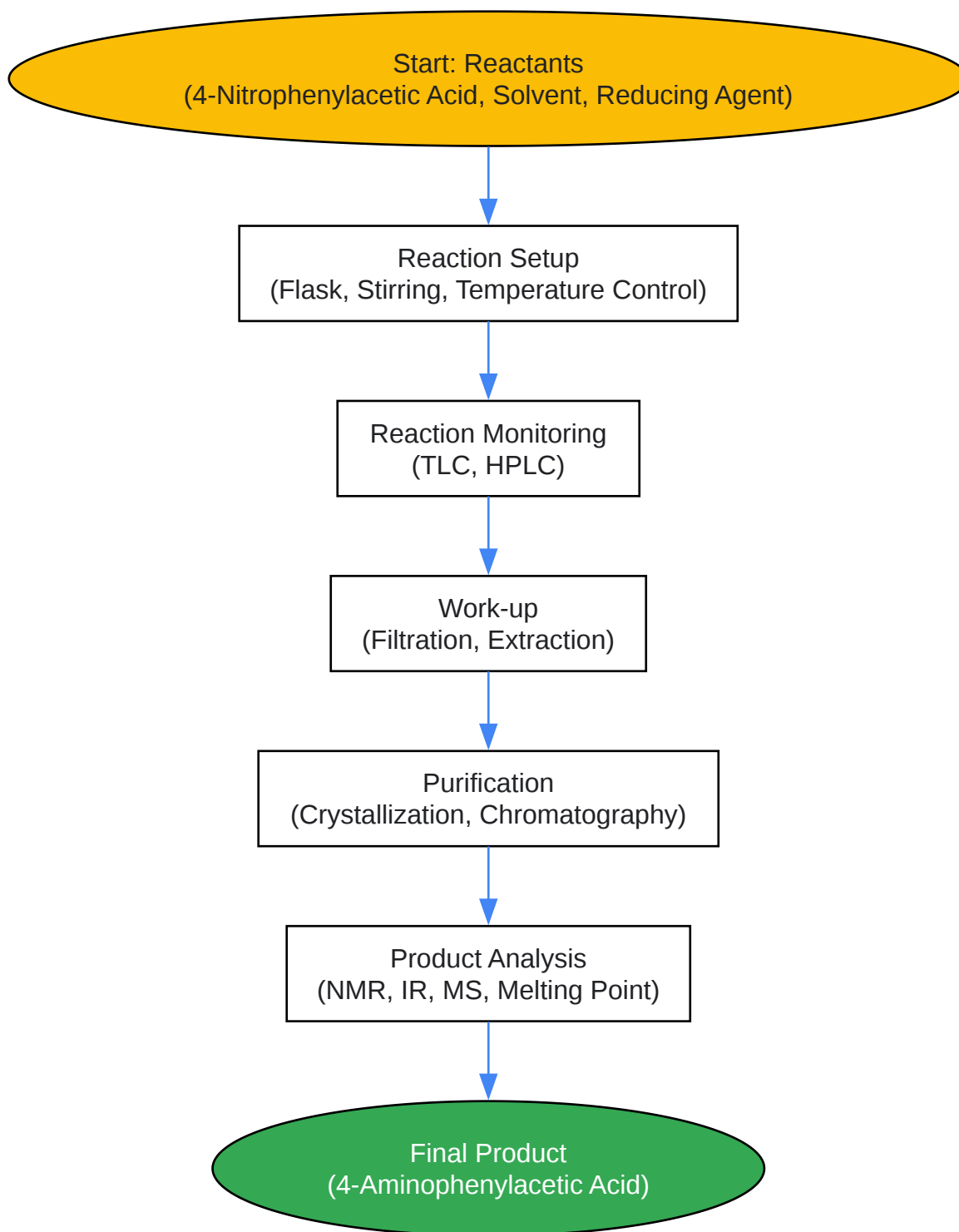
- In a 1500-cc flask, add 500 cc of 6 N aqueous ammonia.
- Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking.
- Place the flask in an ice bath and saturate the mixture with hydrogen sulfide, keeping the temperature below 50°C.
- Gently boil the solution under a hood to remove excess hydrogen sulfide and ammonia. The solution will change from dark orange-red to pale yellow.
- Filter off the deposited sulfur by suction.
- Rapidly stir 40 cc of glacial acetic acid into the hot filtrate.
- The 4-aminophenylacetic acid will crystallize out. Collect the crude product by filtration.
- Recrystallize the crude material from 4 L of distilled water to obtain a purified product. The expected yield is 69–70 g (83–84%).

## Visualizations



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Caption: Synthetic pathway from p-nitrobenzyl cyanide to 4-aminophenylacetic acid.



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Caption: General experimental workflow for synthesis using 4-nitrophenylacetic acid.

## Safety and Handling

4-Nitrophenylacetic acid is a skin and strong eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[4]

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